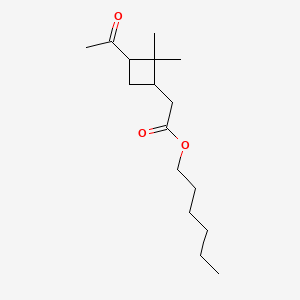
Hexyl 3-acetyl-2,2-dimethylcyclobutaneacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl 3-acetyl-2,2-dimethylcyclobutaneacetate is an organic compound with a complex structure. It belongs to the class of esters, which are commonly known for their pleasant odors and are often used in fragrances and flavorings . The molecular formula of this compound is C15H26O3, and it is characterized by a cyclobutane ring with various substituents, including a hexyl group, an acetyl group, and two methyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 3-acetyl-2,2-dimethylcyclobutaneacetate can be achieved through several synthetic routes. One common method involves the esterification of 3-acetyl-2,2-dimethylcyclobutaneacetic acid with hexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Hexyl 3-acetyl-2,2-dimethylcyclobutaneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Hexyl 3-acetyl-2,2-dimethylcyclobutaneacetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.
作用機序
The mechanism of action of Hexyl 3-acetyl-2,2-dimethylcyclobutaneacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways.
類似化合物との比較
Hexyl 3-acetyl-2,2-dimethylcyclobutaneacetate can be compared with other similar esters, such as:
Methyl 3-acetyl-2,2-dimethylcyclobutaneacetate: Similar structure but with a methyl group instead of a hexyl group.
Ethyl 3-acetyl-2,2-dimethylcyclobutaneacetate: Similar structure but with an ethyl group instead of a hexyl group.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct physical and chemical properties. The presence of the hexyl group enhances its hydrophobicity and may influence its interactions with biological membranes and other hydrophobic environments.
特性
CAS番号 |
16978-09-9 |
|---|---|
分子式 |
C16H28O3 |
分子量 |
268.39 g/mol |
IUPAC名 |
hexyl 2-(3-acetyl-2,2-dimethylcyclobutyl)acetate |
InChI |
InChI=1S/C16H28O3/c1-5-6-7-8-9-19-15(18)11-13-10-14(12(2)17)16(13,3)4/h13-14H,5-11H2,1-4H3 |
InChIキー |
OIAFJHAHYHANJZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC(=O)CC1CC(C1(C)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















